molecular formula C13H11NO2 B171283 4-(Pyridin-3-ylmethoxy)benzaldehyde CAS No. 118001-72-2

4-(Pyridin-3-ylmethoxy)benzaldehyde

Cat. No. B171283
M. Wt: 213.23 g/mol
InChI Key: OZLAHUVAOGTVKY-UHFFFAOYSA-N
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Description

“4-(Pyridin-3-ylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.24 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-(Pyridin-3-ylmethoxy)benzaldehyde” is 1S/C13H11NO2/c15-9-11-3-5-13(6-4-11)16-10-12-2-1-7-14-8-12/h1-9H,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“4-(Pyridin-3-ylmethoxy)benzaldehyde” is a powder that is stored at room temperature . It has a melting point of 76-78°C . .

Scientific Research Applications

Synthesis and Catalytic Activity

4-(Pyridin-3-ylmethoxy)benzaldehyde and its derivatives are explored for their roles in chemical synthesis and catalytic activities. The compound is used in the synthesis of various molecular structures, acting as an intermediate or a catalyst. For instance, it is involved in the oxidative cleavage of C=C bonds, catalyzing the hydration of styrenes to yield corresponding benzaldehydes, highlighting its significance in facilitating chemical transformations and its potential in developing new synthetic pathways (Jhong et al., 2016).

Polymerization and Material Science

The compound is also notable in the field of polymerization and material science. Studies indicate its role in electrochemical polymerization, demonstrating its capacity to influence the electrocatalytic activity of polymers. This is particularly evident in the synthesis of compounds like poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO), where it contributes to the high electrocatalytic activity for specific oxidation reactions (Lu et al., 2014).

Photophysical Properties and Molecular Dynamics

Investigations into photophysical properties and molecular dynamics are another significant application of 4-(Pyridin-3-ylmethoxy)benzaldehyde derivatives. They play a crucial role in studying intramolecular charge transfer, fluorosolvatochromism, and Stokes shifts, crucial for understanding the behavior of molecules under various conditions and for the development of materials with specific optical properties (Altinolcek et al., 2021). Additionally, derivatives of 4-(Pyridin-3-ylmethoxy)benzaldehyde, such as (E)-4-nitro-N′-(pyridine-2-ylmethylene)benzohydrazide, are studied for their E/Z isomerization, which is crucial in the development of molecular machines and electronic devices (Gordillo et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(pyridin-3-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-11-3-5-13(6-4-11)16-10-12-2-1-7-14-8-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLAHUVAOGTVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356087
Record name 4-(pyridin-3-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-ylmethoxy)benzaldehyde

CAS RN

118001-72-2
Record name 4-(3-Pyridinylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118001-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(pyridin-3-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IM Taban, J Zhu, HF DeLuca, C Simons - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
A homology model of human CYP27B1 was built using MOE and was further optimised by molecular dynamics simulations of the hCYP27B1 homology model and a hCYP27B1-SDZ-…
Number of citations: 8 www.sciencedirect.com
T Li, W Li, X Yang, G Chen, X Jin, W Chen… - Saudi Pharmaceutical …, 2023 - Elsevier
Chalcone, a common chemical scaffold of many naturally occurring compounds, has been widely used as an effective template for drug discovery due to its broad biological activities. In …
Number of citations: 3 www.sciencedirect.com
E Prchalová, N Hin, AG Thomas… - Journal of medicinal …, 2019 - ACS Publications
Mas-related G-protein-coupled receptor X1 (MRGPRX1) is a human sensory neuron-specific receptor and has been actively investigated as a therapeutic target for the treatment of pain. …
Number of citations: 22 pubs.acs.org

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